(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a tert-butyl group, and a carbazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the carbazole moiety and subsequent functionalization. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for research in drug discovery and development. Its interactions with biological targets can provide insights into its therapeutic potential and mechanism of action.
Medicine
In medicine, the compound may be explored for its pharmacological properties, including its potential as an anticancer, antiviral, or antimicrobial agent. Research in this area focuses on understanding its efficacy, safety, and mechanism of action in biological systems.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for developing new materials and chemical products.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A simpler compound with a bromine atom and a methyl ether group.
Chloromethyl methyl ether: Similar to bromomethyl methyl ether but with a chlorine atom instead of bromine.
2-Bromoethyl methyl ether: Contains a bromine atom and an ethyl group.
Uniqueness
What sets (3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one apart from these similar compounds is its complex structure, which includes a carbazole moiety and a hydrazinylidene group
Properties
Molecular Formula |
C24H23BrN4O |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(E)-(6-tert-butyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C24H23BrN4O/c1-24(2,3)13-7-9-18-16(11-13)15-5-4-6-20(21(15)26-18)28-29-22-17-12-14(25)8-10-19(17)27-23(22)30/h7-12,26H,4-6H2,1-3H3,(H,27,29,30)/b28-20+ |
InChI Key |
IUHHXVQYFVYXEL-VFCFBJKWSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC\3=C2CCC/C3=N\N=C/4\C5=C(C=CC(=C5)Br)NC4=O |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C2CCCC3=NN=C4C5=C(C=CC(=C5)Br)NC4=O |
Origin of Product |
United States |
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